molecular formula C22H22ClN5O3 B2825402 8-(benzyl(2-hydroxyethyl)amino)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 442864-93-9

8-(benzyl(2-hydroxyethyl)amino)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2825402
CAS RN: 442864-93-9
M. Wt: 439.9
InChI Key: DGIBAOPEFYCOGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(benzyl(2-hydroxyethyl)amino)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H22ClN5O3 and its molecular weight is 439.9. The purity is usually 95%.
BenchChem offers high-quality 8-(benzyl(2-hydroxyethyl)amino)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(benzyl(2-hydroxyethyl)amino)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Properties

The molecular structure of compounds closely related to 8-(benzyl(2-hydroxyethyl)amino)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione reveals a typical geometry with the fused rings of the purine system being planar. These molecules often feature specific conformations influenced by their substituents, such as a gauche-trans-gauche-gauche conformation for the aminohydroxyalkyl group in the 7 position, and a trans-gauche-trans conformation for the benzylamine group in the 8 position. Such structural details are crucial for understanding the chemical and biological properties of these compounds (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Synthesis and Modification

Synthesis techniques for similar purine derivatives involve the use of protecting groups and modifications to add functional groups, enhancing the molecules' reactivity and potential for further chemical reactions. For example, the use of thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones offers a novel route to introduce substituents and modify the core purine structure. Such methodologies enable the creation of diverse derivatives with potential biological and pharmaceutical applications (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

8-[benzyl(2-hydroxyethyl)amino]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3/c1-26-19-18(20(30)25-22(26)31)28(14-16-9-5-6-10-17(16)23)21(24-19)27(11-12-29)13-15-7-3-2-4-8-15/h2-10,29H,11-14H2,1H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIBAOPEFYCOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CCO)CC3=CC=CC=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(benzyl(2-hydroxyethyl)amino)-7-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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